4-Flurobenzylidenehydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Flurobenzylidenehydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides It is characterized by the presence of a fluorine atom attached to the benzylidene group, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Flurobenzylidenehydrazinecarbothioamide typically involves the condensation reaction between 4-fluorobenzaldehyde and thiosemicarbazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Flurobenzylidenehydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; often in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced hydrazinecarbothioamide derivatives.
Substitution: Formation of substituted benzylidenehydrazinecarbothioamide derivatives.
Scientific Research Applications
4-Flurobenzylidenehydrazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of sensors for the detection of metal ions and other analytes.
Mechanism of Action
The mechanism of action of 4-Flurobenzylidenehydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can lead to the inhibition of enzymatic activities or the generation of reactive oxygen species. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: Shares the fluorobenzyl group but differs in the functional group attached to the benzylidene moiety.
4-Fluorobenzyl cyanide: Contains a cyanide group instead of the hydrazinecarbothioamide group.
4-Quinolone-Carboxamide: Contains a quinolone group and is used as a fluorescent sensor.
Uniqueness
4-Flurobenzylidenehydrazinecarbothioamide is unique due to its specific combination of the fluorobenzyl group and the hydrazinecarbothioamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H8FN3S |
---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
[(Z)-(4-fluorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8FN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5- |
InChI Key |
RDFBIASNXIDXSK-WZUFQYTHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC(=S)N)F |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=S)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.